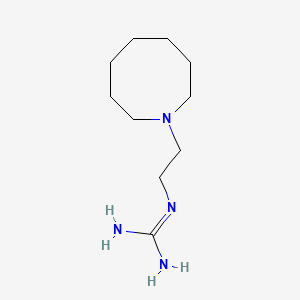

Guanethidine

Cat. No. B1672426

Key on ui cas rn:

55-65-2

M. Wt: 198.31 g/mol

InChI Key: ACGDKVXYNVEAGU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09175116B2

Procedure details

First, 12 g (0.046 mol) of paradodecyl aniline was dissolved in 100 mL of THF and then put into a 100 mL three-neck round bottom flask. To this solution was added dropwise through a funnel over 10 minutes an acid remover prepared by mixing imidazole and triethyl amine at an equivalent mole ratio (0.023 mol). Then, to the resulting solution was slowly added dropwise through a dropping funnel over 20 minutes under a nitrogen atmosphere a solution prepared by dissolving 3.8 mL (0.047 mol) of acryloyl chloride in 20 mL of THF. At this time, the reaction mixture cooled with ice so as to keep its temperature below 5° C. Thereafter, the reaction proceeded at 0° C. for 6 hours, and then at 25° C. for 9 hours. After the completion of the reaction, the resulting solution was filtered with a filtering paper to remove salt precipitates, and then the solvent was eliminated by using an evaporator. The obtained solids were dissolved in 100 mL of dichloromethane and put into a separating funnel together with 50 mL of an aqueous solution of 10% NaHCO3 and shaken strongly to separate the aqueous solution layer and to remove the unreacted portion of acryloyl chloride. To the dichloromethane solution being separated was added 1.0 g of magnesium sulfate and the resulting mixture was stirred for 5 hours and filtered to remove a trace amount of water being dissolved in the solvent. The resulting dichloromethane solution was evaporated and then 100 mL of n-hexane was added thereto and stirred for 2 hours, and then was filtered to remove an unreacted portion of paradodecyl aniline remained in the solution. The solvent was removed from the resulting solution by using an evaporator to provide white solids of DOPAM (Yield: 95%). The chemical structure of DOPAM as synthesized was confirmed by a 1H nuclear magnetic resonance (1H-NMR) spectrum, and the results are the same as follows:

Name

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=CC=1)[CH2:2][CH2:3]CCCCCCCCC.[NH:20]1[CH:24]=[CH:23][N:22]=[CH:21]1.C([N:27](CC)CC)C.C(Cl)(=O)C=C>C1COCC1>[CH2:13]1[CH2:1][CH2:2][CH2:3][N:17]([CH2:24][CH2:23][N:22]=[C:21]([NH2:27])[NH2:20])[CH2:16][CH2:18][CH2:19]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)C1=CC=C(N)C=C1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

3.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

shaken strongly

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

put into a 100 mL three-neck round bottom flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this solution was added dropwise through a funnel over 10 minutes an acid remover

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, to the resulting solution was slowly added dropwise through a dropping funnel over 20 minutes under a nitrogen atmosphere a solution

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

At this time, the reaction mixture cooled with ice so as

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

its temperature below 5° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at 25° C. for 9 hours

|

|

Duration

|

9 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the completion of the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting solution was filtered with a filtering paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove salt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The obtained solids were dissolved in 100 mL of dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

put into a separating funnel together with 50 mL of an aqueous solution of 10% NaHCO3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the aqueous solution layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the unreacted portion of acryloyl chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To the dichloromethane solution being separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added 1.0 g of magnesium sulfate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred for 5 hours

|

|

Duration

|

5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a trace amount of water being

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting dichloromethane solution was evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

100 mL of n-hexane was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove an unreacted portion of paradodecyl aniline

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed from the resulting solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an evaporator

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CCCN(CCC1)CCN=C(N)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |